Gemcitabine Triphosphate Ditriethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₁H₄₄F₂N₅O₁₃P₃ |
|---|---|
Molecular Weight |
705.52 |
Synonyms |
2’-Deoxy-2’,2’-difluorocytidine 5’-(Tetrahydrogen Triphosphate) Di(N,N-diethylethanamine); |
Origin of Product |
United States |
I. Chemical Synthesis and Structural Characterization of Gemcitabine Triphosphate Ditriethylamine
Synthetic Pathways for Gemcitabine (B846) Triphosphate Ditriethylamine
The chemical synthesis of gemcitabine triphosphate (dFdCTP) is a multi-step process that typically begins with the parent nucleoside, gemcitabine. One established method involves the phosphorylation of gemcitabine hydrochloride. nih.gov In this pathway, gemcitabine hydrochloride is treated with phosphorus oxychloride (POCl3) in trimethyl phosphate (B84403) to yield gemcitabine monophosphate (dFdCMP). nih.gov This intermediate is then further reacted to form the triphosphate.
A key challenge in the synthesis of nucleoside triphosphates is the purification of the final product. An effective strategy involves a modified purification procedure that yields gemcitabine triphosphate as a tris(triethylammonium) salt. nih.gov Following the initial phosphorylation and subsequent reactions, the crude dFdCTP is purified using chromatography on DEAE Sephadex A25. Elution with a linear gradient of triethylammonium (B8662869) bicarbonate (pH 7.5) allows for the isolation of pure dFdCTP as its tris(triethylammonium) salt. nih.gov This synthetic route has been reported to produce the desired triphosphate in a 17% yield. nih.gov
Another synthetic approach to dFdCTP utilizes gemcitabine 5'-O-phosphoramidate as a key intermediate. thieme-connect.com This method involves the reaction of the phosphoramidate (B1195095) with pyrophosphate to furnish the final triphosphate product in a notable 50% yield. thieme-connect.com The synthesis of the phosphoramidate intermediate itself begins with the phosphorylation of protected gemcitabine. thieme-connect.com
The intracellular synthesis of gemcitabine triphosphate occurs via a different pathway, relying on enzymatic phosphorylation. After gemcitabine enters a cell, it is first phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate (dFdCMP). clinpgx.orgnih.gov Subsequently, other cellular kinases catalyze the further phosphorylation to gemcitabine diphosphate (B83284) (dFdCDP) and finally to the active gemcitabine triphosphate (dFdCTP). clinpgx.orgnih.gov
Derivatization Strategies of Gemcitabine Triphosphate for Research Applications
Direct derivatization of gemcitabine triphosphate is less common in research applications than the derivatization of the parent compound, gemcitabine, to create prodrugs. These prodrugs are designed to overcome the limitations of gemcitabine, such as its rapid metabolic inactivation and transport deficiencies, and are subsequently converted to the active triphosphate form within the target cells. nih.govrsc.org
One strategy involves modifying the 5'-hydroxyl group of gemcitabine. For instance, esterification of the 5'-hydroxyl group with a fatty acid, such as elaidic acid, creates a more lipophilic derivative. nih.gov This prodrug can then be metabolized by cellular esterases to release gemcitabine, which is subsequently phosphorylated to dFdCTP. nih.gov
Another approach is the development of phosphoramidate prodrugs. These compounds are designed to deliver gemcitabine monophosphate directly into the cell, bypassing the initial and often rate-limiting phosphorylation step catalyzed by deoxycytidine kinase. nih.gov
Furthermore, gemcitabine has been conjugated to polymers like tocopherol poly(ethylene glycol) succinate (B1194679) (TPGS) to form prodrug micelles. rsc.org This derivatization aims to protect gemcitabine from premature degradation in the bloodstream. rsc.org Similarly, conjugation to hyaluronic acid has been explored for targeted delivery to cancer cells overexpressing the CD44 receptor. researchgate.net
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
A variety of analytical techniques are employed to confirm the structure and purity of synthesized gemcitabine triphosphate and to quantify it in biological samples. These methods include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods such as High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of gemcitabine and its derivatives. 1H NMR can be used to confirm the conjugation of gemcitabine to other molecules, such as hyaluronic acid. researchgate.net Advanced 2D NMR techniques, including COSY, HMQC, and HMBC, have been used to study the conformational behavior of gemcitabine. sharif.edusharif.edu 19F NMR spectroscopy is particularly useful for detecting and quantifying fluorine-containing compounds like gemcitabine and its metabolites in tissue homogenates. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive method for quantifying gemcitabine and its phosphorylated metabolites. nih.govnih.govgrowkudos.com Mass spectrometry imaging (MSI) has also been used to visualize the distribution of gemcitabine and its metabolites within tumor tissue. acs.org
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of gemcitabine and its metabolites. nih.govnih.govresearchgate.netnih.govmdpi.com Reversed-phase HPLC methods have been developed for the determination of gemcitabine in pharmaceutical formulations and biological fluids. nih.govmdpi.comajgreenchem.com Anion-exchange chromatography is often employed for the separation of the negatively charged phosphorylated metabolites, including dFdCTP. nih.govnih.gov Isocratic HPLC methods have been developed for the simple and sensitive quantification of dFdCTP in cancer cells. nih.govnih.gov The progress of the chemical synthesis of dFdCTP is also monitored by HPLC. nih.gov
Below are tables summarizing typical parameters used in the chromatographic and spectroscopic analysis of gemcitabine and its triphosphate form.
HPLC Methods for Gemcitabine and Metabolites
| Analyte(s) | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| dFdCTP | Anion-exchange (TSK gel DEAE-2SW) | 0.06 M Na2HPO4 (pH 6.9) with 20% acetonitrile (B52724) | UV at 254 nm | nih.gov |
| Gemcitabine | Reversed-phase (C18) | Methanol and phosphate buffer (40:60 v/v) | UV at 270 nm | researchgate.net |
| Gemcitabine | Reversed-phase (Phenomenex Luna C-18) | 90% water and 10% acetonitrile (pH 7.0) | UV at 275 nm | nih.gov |
Spectroscopic Data for Gemcitabine Triphosphate Analysis
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification of gemcitabine, dFdU, and dFdCTP in tumor tissue | A sensitive method capable of quantifying all three analytes from small tissue samples (10 mg). | nih.govnih.gov |
| 19F NMR | Detection and quantification of gemcitabine and its metabolites | Distinguishes between gemcitabine, dFdU, and dFdCTP in tumor homogenates. | nih.govnih.gov |
| MALDI-MSI | Imaging the distribution of gemcitabine and its metabolites in tumors | Revealed heterogeneous distribution of active metabolites, correlating with viable tumor cell regions. | acs.org |
Ii. Intracellular Pharmacological Dynamics of Gemcitabine Triphosphate
Cellular Uptake and Membrane Transport Mechanisms of Gemcitabine (B846)
Gemcitabine is a hydrophilic molecule and therefore cannot passively diffuse across the plasma membrane. clinpgx.orgnih.gov Its entry into cancer cells is a crucial first step and is mediated by specialized protein carriers known as nucleoside transporters. nih.govresearchgate.netnih.gov Two primary families of human nucleoside transporters (hNTs) are responsible for gemcitabine's cellular uptake: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.govaacrjournals.orgnih.gov The expression levels of these transporters within tumor cells can significantly influence the intracellular concentration of gemcitabine and, consequently, its antitumor activity. researchgate.netresearchgate.net
Role of Equilibrative Nucleoside Transporters (hENTs)
Equilibrative nucleoside transporters (hENTs) facilitate the bidirectional transport of nucleosides down their concentration gradient and are sodium-independent. researchgate.net The hENT family, particularly hENT1 (encoded by the SLC29A1 gene) and hENT2 (encoded by the SLC29A2 gene), are major mediators of gemcitabine uptake. nih.govnih.gov
hENT1: This transporter is considered the primary carrier for gemcitabine into human cells. aacrjournals.orgaacrjournals.orgascopubs.org Studies have demonstrated that hENT1 transports gemcitabine, although with a lower affinity (Km of 160 µM) compared to some concentrative transporters. nih.gov A high expression of hENT1 in tumor cells has been associated with increased sensitivity to gemcitabine and better clinical outcomes in patients with pancreatic adenocarcinoma. aacrjournals.orgascopubs.orgnih.gov Conversely, cells that lack or have reduced hENT1 expression show significant resistance to gemcitabine due to decreased drug influx. nih.govaacrjournals.org
Role of Concentrative Nucleoside Transporters (hCNTs)
Concentrative nucleoside transporters (hCNTs) are sodium-dependent symporters that transport nucleosides into the cell against a concentration gradient. nih.gov This family includes hCNT1 (SLC28A1), hCNT2 (SLC28A2), and hCNT3 (SLC28A3), all of which can transport gemcitabine. nih.govresearchgate.net
hCNT1 and hCNT3: These transporters are recognized as significant mediators of gemcitabine uptake. aacrjournals.orgnih.gov hCNT1, in particular, transports gemcitabine with a high affinity (Km of 18 µM). nih.gov Like hENT1, the expression of hCNT3 in pancreatic cancer cells has been linked to patient survival after gemcitabine-based therapy. aacrjournals.orgnih.gov Studies using pancreatic adenocarcinoma cell lines have shown that while they primarily use hENT1, they retain the ability to express functional hCNT1, which increases their sensitivity to the drug. aacrjournals.org The co-expression of both hENT1 and hCNT3 appears to confer the greatest sensitivity and is associated with the longest survival in patients receiving adjuvant gemcitabine. aacrjournals.orgnih.gov
Table 1: Key Human Nucleoside Transporters for Gemcitabine Uptake
| Transporter | Gene | Transport Type | Key Characteristics | Reference |
|---|---|---|---|---|
| hENT1 | SLC29A1 | Equilibrative (Na+-independent) | Major transporter for gemcitabine uptake in most cells; expression level correlates with clinical outcome. | aacrjournals.orgnih.govascopubs.org |
| hENT2 | SLC29A2 | Equilibrative (Na+-independent) | Contributes to gemcitabine uptake, but with lower affinity than hENT1. | nih.govnih.gov |
| hCNT1 | SLC28A1 | Concentrative (Na+-dependent) | High-affinity transporter for gemcitabine. | nih.govresearchgate.net |
| hCNT3 | SLC28A3 | Concentrative (Na+-dependent) | Contributes to gemcitabine uptake; expression level correlates with clinical outcome. | aacrjournals.orgnih.gov |
Intracellular Metabolic Activation Pathways of Gemcitabine to Triphosphate Forms
Once inside the cell, gemcitabine, which is a prodrug, must undergo a series of phosphorylation steps to be converted into its pharmacologically active nucleotide forms: gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (B83284) (dFdCDP), and gemcitabine triphosphate (dFdCTP). clinpgx.orgnih.govclinpgx.org This metabolic activation is essential for its cytotoxic effects. pharmgkb.orgnih.gov
Deoxycytidine Kinase (dCK)-Mediated Phosphorylation
The initial and rate-limiting step in the activation of gemcitabine is its phosphorylation to gemcitabine monophosphate (dFdCMP). clinpgx.orgnih.govnih.gov This crucial reaction is catalyzed primarily by the enzyme deoxycytidine kinase (dCK). nih.govresearchgate.netresearchgate.net
Role of dCK: dCK is considered a critical determinant of gemcitabine's activity. nih.govnih.gov The efficiency of this first phosphorylation step largely dictates the amount of drug that will be further converted to the active di- and triphosphate metabolites. aacrjournals.org Several studies have shown that a deficiency in dCK activity is a common mechanism of acquired resistance to gemcitabine. nih.govnih.govnih.gov Conversely, high levels of dCK expression and activity correlate with increased sensitivity to the drug. nih.govaacrjournals.orgnih.gov While dCK is the primary enzyme, the mitochondrial thymidine (B127349) kinase 2 may also contribute to this phosphorylation to a lesser extent. nih.govnih.gov
Subsequent Phosphorylation by Nucleoside Monophosphate Kinases and Nucleoside Diphosphate Kinases
Following the initial phosphorylation, dFdCMP is further phosphorylated in two subsequent steps to yield the active metabolites dFdCDP and dFdCTP. clinpgx.orgnih.gov
Formation of dFdCDP: Gemcitabine monophosphate (dFdCMP) is converted to gemcitabine diphosphate (dFdCDP) by nucleoside monophosphate kinases, specifically UMP/CMP kinase (CMPK1). clinpgx.orgnih.govnih.gov
Formation of dFdCTP: The final phosphorylation from dFdCDP to the active gemcitabine triphosphate (dFdCTP) is catalyzed by nucleoside diphosphate kinases (NDPKs). clinpgx.orgnih.govnih.gov Both dFdCDP and dFdCTP are responsible for the cytotoxic effects of gemcitabine, with dFdCTP being incorporated into DNA and dFdCDP inhibiting the enzyme ribonucleotide reductase. researchgate.netnih.gov
Table 2: Enzymes in the Metabolic Activation of Gemcitabine
| Metabolic Step | Substrate | Product | Key Enzyme(s) | Significance | Reference |
|---|---|---|---|---|---|
| First Phosphorylation | Gemcitabine (dFdC) | Gemcitabine Monophosphate (dFdCMP) | Deoxycytidine Kinase (dCK) | Rate-limiting step; key determinant of sensitivity and resistance. | nih.govclinpgx.orgnih.gov |
| Second Phosphorylation | dFdCMP | Gemcitabine Diphosphate (dFdCDP) | UMP/CMP Kinase (CMPK1) | Forms the active metabolite dFdCDP. | clinpgx.orgnih.govnih.gov |
| Third Phosphorylation | dFdCDP | Gemcitabine Triphosphate (dFdCTP) | Nucleoside Diphosphate Kinases (NDPK) | Forms the primary active metabolite dFdCTP for DNA incorporation. | clinpgx.orgnih.govnih.gov |
Intracellular Deactivation and Catabolism of Gemcitabine and its Metabolites
The intracellular concentration and efficacy of gemcitabine are tightly regulated not only by uptake and activation but also by competing deactivation pathways. The majority of gemcitabine is rapidly catabolized into an inactive metabolite. nih.govclinpgx.org
Deamination by Cytidine (B196190) Deaminase (CDA): The primary route of gemcitabine inactivation is deamination, a reaction catalyzed by the enzyme cytidine deaminase (CDA). nih.govclinpgx.org This enzyme converts gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). clinpgx.orgnih.gov This process occurs extensively in the liver and blood but also within tumor cells, significantly reducing the amount of gemcitabine available for activation. nih.govnih.gov While dFdU can be phosphorylated, the resulting nucleotide concentrations are much lower than those of dFdCTP and are considered less relevant to the drug's cytotoxic effects. nih.gov
Deamination by Deoxycytidylate Deaminase (DCTD): In addition to the parent drug being deactivated, its monophosphate form can also be targeted. Deoxycytidylate deaminase (DCTD) can deaminate dFdCMP, providing another route for inactivation. clinpgx.orgresearchgate.net
Dephosphorylation by 5'-Nucleotidase (5'-NT): The activation process can also be reversed. Cytosolic 5'-nucleotidases (NT5C) can dephosphorylate dFdCMP back to the parent nucleoside, gemcitabine, opposing the action of dCK and further limiting the formation of the active triphosphate form. pharmgkb.orgclinpgx.org
Table 3: Enzymes in the Deactivation and Catabolism of Gemcitabine
| Enzyme | Substrate | Product | Effect | Reference |
|---|---|---|---|---|
| Cytidine Deaminase (CDA) | Gemcitabine (dFdC) | 2',2'-difluorodeoxyuridine (dFdU) | Inactivation of the parent drug. Major catabolic pathway. | nih.govclinpgx.orgnih.gov |
| Deoxycytidylate Deaminase (DCTD) | Gemcitabine Monophosphate (dFdCMP) | dFdUMP | Inactivation of the monophosphorylated form. | clinpgx.orgresearchgate.net |
| 5'-Nucleotidase (5'-NT / NT5C) | Gemcitabine Monophosphate (dFdCMP) | Gemcitabine (dFdC) | Reverses the initial activation step, reducing active metabolite formation. | pharmgkb.orgclinpgx.org |
Intracellular Concentration and Retention Dynamics of Gemcitabine Triphosphate
The accumulation and retention of dFdCTP within tumor cells are crucial for its anticancer activity. nih.gov Several studies have shown that cells exposed to gemcitabine exhibit a saturable accumulation of dFdCTP. nih.gov The optimal plasma concentration of gemcitabine to maximize the rate of dFdCTP formation has been suggested to be around 20 μmol/L. nih.gov
The intracellular concentration of dFdCTP can vary significantly among different cell types and is influenced by the expression levels of activating and inactivating enzymes. For example, in a study of peripheral blood mononuclear cells (PBMCs) from patients receiving gemcitabine, the mean area under the concentration-time curve (AUC) for dFdCTP was found to be significantly higher than that of the nucleotides of its inactive metabolite, dFdU. nih.govnih.gov The mean AUC from 0 to 24 hours for dFdCTP was 2640 μMh, compared to 312 μMh for dFdUTP. nih.gov
Prolonged infusion times of gemcitabine at lower doses have been shown to produce higher intracellular accumulation of dFdCTP compared to shorter infusions of higher doses. nih.gov This suggests that maintaining a sustained, moderate plasma concentration of gemcitabine is more effective for maximizing the intracellular levels of the active triphosphate form. nih.gov The retention of dFdCTP is relatively long, which contributes to its "masked chain termination" effect on DNA synthesis. nih.gov
Iii. Molecular Mechanisms of Action of Gemcitabine Triphosphate
Interference with DNA Synthesis and Replication
A fundamental mechanism of gemcitabine's action is the profound disruption of DNA synthesis and replication. aacrjournals.orgnih.gov This interference is primarily achieved through the actions of its triphosphate metabolite, gemcitabine (B846) triphosphate (dFdCTP), which functions as a fraudulent nucleotide. nih.govnih.gov
Once formed within the cell, gemcitabine triphosphate (dFdCTP) directly competes with the natural deoxynucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing strand of DNA during replication. nih.govnih.govmedscape.com DNA polymerases recognize dFdCTP as a substrate and insert it into the nascent DNA chain opposite a guanine (B1146940) base in the template strand. nih.gov The efficiency of this incorporation is a critical determinant of the drug's cytotoxic potential. nih.gov Although it is a substrate for the polymerase, kinetic studies have shown that dFdCTP is incorporated with a lower efficiency compared to the natural dCTP. For instance, studies with human mitochondrial DNA polymerase γ demonstrated that dFdCTP was incorporated with a 432-fold lower efficiency than dCTP. nih.gov
Unlike some nucleoside analogs that cause immediate chain termination upon incorporation, gemcitabine employs a more complex mechanism known as "masked chain termination". nih.govnih.govresearchgate.net After the incorporation of gemcitabine monophosphate (dFdCMP) into the DNA strand, DNA polymerases are able to add one additional, standard deoxynucleotide to the chain. nih.govresearchgate.net This subsequent addition effectively "masks" the aberrant gemcitabine residue by placing it in a penultimate position rather than at the 3'-terminus of the elongating strand. nih.govresearchgate.net This penultimate placement is crucial because it makes the incorporated gemcitabine a poor substrate for removal by the 3'→5' proofreading exonuclease activities of DNA repair enzymes. nih.govnih.gov The polymerase is then unable to proceed further, leading to an irreversible halt in DNA elongation and ultimately inducing apoptosis. researchgate.netclinpgx.org
The incorporation of dFdCTP into DNA results in the direct inhibition of the DNA polymerase's ability to continue chain elongation. nih.govnih.gov The presence of the two fluorine atoms on the 2'-carbon of the sugar moiety of the incorporated gemcitabine nucleotide creates a steric hindrance that, after the addition of one more nucleotide, ultimately stalls the polymerase. nih.govnih.gov While the polymerase's intrinsic catalytic activity may not be directly inhibited, the consequence of incorporation is a functional and potent blockade of DNA synthesis. acs.orgnih.gov Kinetic studies have quantified this inhibitory effect; after incorporation, the presence of dFdCMP in the primer strand decreased the incorporation efficiency of the next two correct nucleotides by 214- and 7-fold, respectively, for human DNA polymerase γ. nih.gov
A distinct and critical mechanism that enhances gemcitabine's efficacy is the direct inhibition of the proofreading function of DNA polymerases. acs.orgnih.gov The 3'–5' exonuclease activity is responsible for identifying and removing mismatched or fraudulent nucleotides incorporated into DNA, thereby ensuring replication fidelity. aacrjournals.orgresearchgate.net Research has revealed that not only gemcitabine triphosphate but also its monophosphate and diphosphate (B83284) forms can inhibit the 3'–5' exonuclease of DNA polymerase I. acs.orgnih.gov This action prevents the enzyme from excising the incorporated gemcitabine, effectively locking the fraudulent nucleotide into the DNA and ensuring the termination of synthesis. acs.org This inhibitory effect is progressive with the degree of phosphorylation.
Table 1: Inhibitory Efficiency of Gemcitabine Phosphates on 3'-5' Exonuclease Activity This table illustrates the relative ability of gemcitabine and its phosphorylated metabolites to inhibit the proofreading function of DNA polymerase I. A higher ranking indicates stronger inhibition.
| Compound | Relative Inhibition Efficiency | Source |
|---|---|---|
| Gemcitabine (dFdC) | Lowest | acs.orgnih.gov |
| Gemcitabine Monophosphate (dFdCMP) | Low | acs.orgnih.gov |
| Gemcitabine Diphosphate (dFdCDP) | Medium | acs.orgnih.gov |
Disruption of Deoxyribonucleotide Metabolism
In addition to directly interfering with DNA synthesis, gemcitabine metabolites also disrupt the production of the necessary building blocks for DNA. This is primarily accomplished by the diphosphate form of the drug.
Gemcitabine diphosphate (dFdCDP) is a potent, mechanism-based inhibitor of ribonucleotide reductase (RNR). nih.govnih.govnih.govaacrjournals.org RNR is the rate-limiting enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the precursors for all four dNTPs required for DNA synthesis and repair. nih.govmdpi.com By inhibiting RNR, dFdCDP causes a significant depletion of the intracellular pool of deoxynucleotides, most notably dCTP. nih.govresearchgate.net
This action results in a "self-potentiating" effect. nih.govmdpi.com The reduction in cellular dCTP levels has two major consequences:
It decreases the competition for dFdCTP at the level of DNA polymerase, thereby increasing the rate of its incorporation into DNA. nih.gov
It reduces the feedback inhibition of the enzyme deoxycytidine kinase, which is the first and rate-limiting enzyme in the activation of gemcitabine, leading to increased formation of the active di- and triphosphate metabolites. nih.govaacrjournals.org
Studies in various cancer cell lines have demonstrated this effect on dNTP pools.
Table 2: Effect of Gemcitabine on Deoxyribonucleotide (dNTP) Pools in Cancer Cell Lines This table shows the change in intracellular dNTP levels after a 4-hour exposure to gemcitabine. Data is generalized from studies on multiple human and murine cell lines.
| Deoxynucleotide | Change in Pool Level | Source |
|---|---|---|
| dATP | Decreased (3- to 10-fold) | nih.gov |
| dGTP | Decreased (to undetectable levels) | nih.gov |
| dCTP | Decreased (up to 3-fold) | nih.gov |
Regulation of Deoxynucleotide (dNTP) Pool Imbalances
A key mechanism of action of gemcitabine's active metabolites is the profound disruption of the intracellular balance of deoxynucleotide triphosphates (dNTPs), which are the essential building blocks for DNA synthesis. clinpgx.orgnih.gov This imbalance is primarily achieved through the potent inhibition of ribonucleotide reductase (RNR) by gemcitabine diphosphate (dFdCDP). nih.govaacrjournals.org RNR is the rate-limiting enzyme responsible for the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are subsequently phosphorylated to dNTPs. clinpgx.orgmdpi.com
The depletion of the dCTP pool is particularly significant because dCTP is the natural counterpart to gemcitabine triphosphate (dFdCTP) and directly competes with it for incorporation into the newly synthesized DNA strand by DNA polymerases. nih.gov By reducing the intracellular concentration of dCTP, gemcitabine's metabolites effectively lower the competitive barrier for dFdCTP, thereby enhancing its incorporation into DNA. drugbank.comelsevierpure.com This creates a favorable environment for the primary cytotoxic action of gemcitabine.
Interestingly, while the pools of dATP, dGTP, and dCTP are depleted, the levels of deoxythymidine triphosphate (dTTP) have been observed to increase in some cell lines following gemcitabine treatment. nih.gov The precise implications of this increase are still under investigation, but it further underscores the significant and specific imbalance in the dNTP pools induced by gemcitabine.
The following table summarizes the observed effects of gemcitabine on dNTP pools in various cancer cell lines.
| Cell Line | Gemcitabine Concentration | Duration of Exposure | Effect on dNTP Pools |
| Human A2780 ovarian, HT29 colon, K562 myelogenous leukemia, H322 non-small cell lung cancer | 1 and 10 µM | 4 hours | 3-10 fold decrease in dATP, dGTP becomes undetectable, at most a 3-fold decrease in dCTP, and an increase in dTTP. nih.gov |
Self-Potentiation Mechanism of Gemcitabine Metabolites
Gemcitabine exhibits a unique and clinically significant property known as self-potentiation, a process by which its own metabolites enhance its activation and cytotoxic activity. clinpgx.orgnih.gov This positive feedback loop is a key feature that distinguishes gemcitabine from many other anticancer agents and contributes to its broad efficacy. elsevierpure.comnih.gov The self-potentiation mechanism involves several interconnected actions of gemcitabine and its phosphorylated forms.
A central aspect of this mechanism is the reduction of the intracellular dCTP pool, as detailed in the previous section. drugbank.com The depletion of dCTP, a direct consequence of RNR inhibition by dFdCDP, has a dual effect that favors the activity of gemcitabine. nih.govaacrjournals.org Firstly, it reduces the competition for dFdCTP to be incorporated into DNA. drugbank.com Secondly, and crucially for the self-potentiation loop, it promotes the activity of deoxycytidine kinase (dCK). clinpgx.org
Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP), the first and essential step in its activation. clinpgx.orgnih.govnih.gov The activity of dCK is allosterically inhibited by dCTP. Therefore, as gemcitabine metabolites lower the levels of dCTP, this negative feedback on dCK is relieved, leading to an increased rate of gemcitabine phosphorylation. clinpgx.org This results in a higher intracellular concentration of the active metabolites, dFdCDP and dFdCTP, thus potentiating the drug's own action.
Furthermore, gemcitabine and its metabolites also inhibit enzymes responsible for its inactivation. aacrjournals.org An elevated concentration of dFdCTP has been shown to inhibit deoxycytidylate deaminase (dCTD), an enzyme that can inactivate dFdCMP. nih.goviu.edu By preventing the breakdown of its monophosphate form, gemcitabine ensures that more of the intermediate is available for conversion into the active di- and triphosphate forms.
Interaction with RNA Synthesis and RNA Incorporation
Studies have demonstrated that dFdCTP can be recognized by RNA polymerases and incorporated into elongating RNA strands. researchgate.net The extent of incorporation into RNA relative to DNA can vary between different cancer cell lines. For instance, in A2780 ovarian carcinoma cells, the incorporation into DNA was found to be approximately twice that of its incorporation into RNA. nih.gov In contrast, in CCRF-CEM leukemia cells, the incorporation into DNA was 10- to 20-fold higher than into RNA. nih.gov
The incorporation of dFdCTP into RNA has been shown to inhibit RNA synthesis. nih.gov However, the degree of inhibition can differ depending on the cell type and the concentration and duration of gemcitabine exposure. In some solid tumor cell lines, RNA synthesis inhibition did not exceed 50%, even at high concentrations of gemcitabine. nih.gov In contrast, in CCRF-CEM leukemia cells, RNA synthesis was completely inhibited after 24 hours of exposure to 1 µM gemcitabine. nih.gov
In addition to direct incorporation, dFdCTP can also affect RNA synthesis indirectly by inhibiting CTP synthetase. nih.gov This enzyme is crucial for the de novo synthesis of cytidine (B196190) triphosphate (CTP), a necessary building block for RNA. By inhibiting CTP synthetase, dFdCTP can lead to a depletion of the CTP pool, further hampering RNA synthesis. nih.govcsic.es
The following table summarizes the findings on gemcitabine incorporation into RNA and its effect on RNA synthesis in different cell lines.
| Cell Line | Relative Incorporation (DNA vs. RNA) | Effect on RNA Synthesis |
| A2780 (human ovarian carcinoma) | Incorporation into DNA is ~2x that of RNA. nih.gov | RNA synthesis inhibition did not exceed 50% even at 1 µM for 24h. nih.gov |
| Colon 26-10 (murine colon carcinoma) | Not specified, but incorporation into RNA was observed. nih.gov | RNA synthesis inhibition did not exceed 50% even at 1 µM for 24h. nih.gov |
| CCRF-CEM (human leukemic) | Incorporation into DNA is 10-20x that of RNA. nih.gov | Completely inhibited at 1 µM for 24h. nih.gov |
Downstream Molecular Signaling Pathways Affected by Gemcitabine Triphosphate
The cellular insults caused by gemcitabine triphosphate, including DNA damage, dNTP pool imbalance, and stalled replication forks, trigger a cascade of downstream molecular signaling pathways that ultimately determine the fate of the cancer cell. nih.govresearchgate.net These pathways are primarily involved in cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net
Gemcitabine-induced DNA damage and replication stress activate the DNA damage response (DDR) pathway. researchgate.net A key player in this response is the ataxia telangiectasia and Rad3-related (ATR) kinase, which is activated by the binding of replication protein A (RPA) to single-stranded DNA exposed at stalled replication forks. researchgate.net Activated ATR then phosphorylates and activates checkpoint kinase 1 (Chk1). aacrjournals.org Chk1, in turn, mediates cell cycle arrest, primarily in the S-phase, by inhibiting Cdc25 phosphatases. researchgate.netaacrjournals.org This S-phase arrest is a characteristic response to gemcitabine and is intended to provide the cell with time to repair the DNA damage before proceeding with cell division. nih.govnih.gov
If the DNA damage is too extensive to be repaired, gemcitabine treatment leads to the induction of apoptosis. clinpgx.orgresearchgate.net The irreparable DNA damage and stalled replication can signal through various pro-apoptotic pathways. Gemcitabine has been shown to induce caspase-3-mediated apoptosis. nih.gov The activation of caspases, which are the executioners of apoptosis, can be a significant contributor to gemcitabine-induced cell death. nih.gov However, the reliance on apoptosis for gemcitabine's cytotoxic effects can be cell-line dependent. nih.gov
The tumor suppressor protein p53 can also play a role in the cellular response to gemcitabine, although the drug's efficacy is not strictly dependent on a functional p53 pathway. In cells with wild-type p53, gemcitabine-induced DNA damage can lead to p53 activation, which can contribute to both cell cycle arrest and apoptosis.
In essence, gemcitabine triphosphate's impact on DNA synthesis and integrity forces the cell to a critical decision point: either arrest the cell cycle to attempt repairs or initiate a programmed cell death cascade. The balance between these outcomes is influenced by the extent of the damage and the specific genetic and molecular makeup of the cancer cell.
Iv. Molecular and Cellular Mechanisms of Research Acquired Resistance to Gemcitabine Triphosphate
Dysregulation of Intracellular Activating and Deactivating Enzymes
Once inside the cell, gemcitabine (B846) is a prodrug that must undergo a series of phosphorylation steps to become pharmacologically active. This metabolic pathway is tightly regulated by a balance of activating and deactivating enzymes. Dysregulation of these enzymes is a central mechanism of acquired resistance. nih.gov
The initial and rate-limiting step in the activation of gemcitabine is its phosphorylation to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov A reduction in dCK expression or activity is one of the most frequently cited mechanisms of gemcitabine resistance. encyclopedia.pubspringermedizin.de
Mechanism of Downregulation: The decrease in dCK can occur at the level of gene expression, protein stability, or enzyme activity. nih.govaacrjournals.org In some cases, acquired resistance is associated with mutations or partial deletion of the dCK gene. nih.gov However, genetic alterations are not always the cause, suggesting that post-translational regulation also plays a role. aacrjournals.org Cells that acquire resistance to gemcitabine often exhibit dCK deficiency. nih.gov This deficiency can be so profound that restoring dCK expression, for example through gene transfection, can re-sensitize resistant cells to the drug. nih.gov
Table 2: Research Findings on dCK and Gemcitabine Sensitivity
| Finding | Model System | Reference |
|---|---|---|
| Strong inverse correlation between dCK activity and gemcitabine resistance (ρ = −0.93). | Panel of 8 murine and human tumor xenografts. | aacrjournals.org |
| Low dCK protein expression correlated with poorer overall survival (P < 0.009) in patients. | Human pancreatic cancer tissues. | nih.gov |
| dCK deficiency is a frequent characteristic of cells with acquired resistance to deoxynucleoside analogues. | In vitro cell line models. | nih.govaacrjournals.org |
| Transfection of the dCK gene restored sensitivity to gemcitabine in resistant solid tumor cells. | In vitro and in vivo models. | aacrjournals.org |
Ribonucleotide reductase (RNR) is a critical enzyme for de novo DNA synthesis, responsible for converting ribonucleoside diphosphates into the deoxyribonucleoside diphosphates needed for DNA replication. aacrjournals.org The active diphosphate (B83284) form of gemcitabine (dFdCDP) is a potent inhibitor of RNR. However, overexpression of the RNR subunits, particularly RRM1 and RRM2, can lead to gemcitabine resistance. aacrjournals.orgencyclopedia.pub
Increased dNTP Pools: Elevated levels of RNR, especially the RRM1 and RRM2 subunits, increase the intracellular pool of normal deoxynucleotides (e.g., dCTP). aacrjournals.org This expanded pool competes with gemcitabine's active triphosphate form (dFdCTP) for incorporation into DNA, thereby diminishing the drug's cytotoxic effect.
Feedback Inhibition of dCK: The increased deoxynucleotide pools can also exert negative feedback inhibition on dCK, further reducing the activation of gemcitabine. aacrjournals.org
Clinical Relevance: Studies in non-small cell lung cancer and pancreatic cancer have shown that increased expression of RRM1 and RRM2 is associated with gemcitabine resistance. aacrjournals.orgnih.govspandidos-publications.com For instance, the establishment of a gemcitabine-resistant pancreatic cancer cell line (PANC-1RG7) was achieved through the overexpression of RRM1 and RRM2 proteins. nih.gov Furthermore, suppressing RRM1 expression using siRNA has been shown to restore gemcitabine cytotoxicity in resistant cells. aacrjournals.org
While activating enzymes are crucial, so too are deactivating enzymes. Cytidine (B196190) deaminase (CDA) is the primary enzyme responsible for inactivating gemcitabine by converting it to the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU). nih.govnih.gov An increase in CDA activity can therefore lead to enhanced drug catabolism and resistance.
Metabolic Shunting: High CDA activity effectively shunts gemcitabine away from the activating phosphorylation pathway, reducing the amount of dFdCTP that can be formed and incorporated into DNA. nih.govnih.gov Studies in pancreatic ductal adenocarcinoma (PDAC) cell lines have shown that high CDA activity limits the intracellular accumulation of dFdCTP. nih.gov
Conflicting Evidence: The role of CDA in resistance can be context-dependent. While some studies report that increased CDA activity is associated with gemcitabine resistance, others have found no such correlation in certain tumor xenografts, suggesting that CDA is not the sole determinant of sensitivity in vivo. nih.govaacrjournals.org Nevertheless, the reciprocal relationship between intracellular CDA activity and cellular gemcitabine sensitivity is a recurring theme in many preclinical models. nih.gov
Modifications in DNA Repair Mechanisms and Proofreading Activity
The ultimate mechanism of gemcitabine's cytotoxicity is the termination of DNA chain elongation and the induction of apoptosis. aacrjournals.org Consequently, the cell's ability to repair DNA damage is a potential avenue for resistance. Enhanced DNA repair could theoretically remove the gemcitabine-terminated DNA strand, allowing the cell to survive.
However, research suggests that for gemcitabine as a single agent, major DNA repair pathways like base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ) may not be primary modulators of its cytotoxicity. nih.govamsterdamumc.nl Studies using Chinese hamster ovary (CHO) cell lines deficient in these specific repair pathways showed a similar sensitivity to gemcitabine as the parent cell lines. nih.govamsterdamumc.nl
Despite this, other reports suggest that enhanced DNA damage repair mechanisms can contribute to resistance in some contexts, particularly in pancreatic cancer, which is known for its intrinsic resistance. mdpi.com It is plausible that subtle or more complex alterations in DNA damage response pathways, rather than the complete deficiency of a major pathway, contribute to acquired resistance.
Upregulation of Efflux Pumps (e.g., ATP-Binding Cassette Transporters)
Just as cellular entry is regulated, so is cellular exit. Cancer cells can develop resistance by overexpressing efflux pumps that actively expel chemotherapeutic agents from the cell, lowering their intracellular concentration below a therapeutic threshold. nih.gov The ATP-binding cassette (ABC) superfamily of transporters is a major family of proteins involved in this process. oaepublish.com
Key ABC Transporters: Several ABC transporters have been implicated in resistance to gemcitabine or other anticancer drugs, including P-glycoprotein (ABCB1), multidrug resistance protein-1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). oaepublish.comamsterdamumc.nl
Specific Examples in Gemcitabine Resistance:
MRP5 (ABCC5): Studies in pancreatic cancer cells have shown that MRP5 can contribute to gemcitabine resistance. Overexpression of MRP5 decreased sensitivity, while silencing it with shRNA increased sensitivity to the drug. nih.gov
ABCC1 (MRP1): In a proteomic screening of a gemcitabine-resistant PANC1 cell population, increased expression and phosphorylation of ABCC1 were identified, suggesting its role in this resistance phenotype. nih.gov
ABCG2 (BCRP): Treatment of pancreatic cancer cells with gemcitabine has been shown to upregulate the expression of ABCG2, which in turn increased the elimination rate of an ABCG2 substrate, indicating an enhanced efflux capacity. nih.gov
The upregulation of these pumps represents a broad mechanism of multidrug resistance (MDR), where cells become resistant not only to gemcitabine but to a wide range of structurally and mechanistically different drugs. researchgate.net
Role of Metabolic Reprogramming in Cellular Resistance Models
Metabolic reprogramming is a hallmark of cancer, and emerging evidence highlights its critical role in the development of chemoresistance. nih.gov In the context of gemcitabine resistance, cancer cells undergo significant metabolic shifts to sustain their proliferation and survival despite treatment. These alterations primarily involve glucose, lipid, and amino acid metabolism, which interact with oncogenic signaling pathways to modify the tumor microenvironment and promote drug tolerance. nih.gov
One key mechanism involves the upregulation of glycolysis. nih.gov Increased glycolytic flux can lead to an enhanced intrinsic pool of pyrimidines, including deoxycytidine triphosphate (dCTP). nih.gov This elevated dCTP level creates a competitive environment, diminishing the effective intracellular concentration and incorporation of gemcitabine triphosphate into the DNA, which is a primary mechanism of its cytotoxic action. nih.govnih.gov Studies have shown that gemcitabine-resistant models are associated with the enrichment of genes involved in glycolysis and other metabolic pathways like fatty acid metabolism and oxidative phosphorylation (OXPHOS). nih.gov For instance, the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key glycolytic enzyme, has been linked to gemcitabine resistance in pancreatic cancer. nih.gov
Furthermore, alterations in lipid metabolism, such as the inhibition of fatty acid synthase (FASN), have been shown to increase sensitivity to gemcitabine by affecting cancer cell stemness and inducing endoplasmic reticulum stress. nih.gov The complex interplay of these metabolic pathways underscores a coordinated cellular response to evade gemcitabine's therapeutic effects. buffalo.edu
| Metabolic Pathway | Key Molecular Change | Effect on Gemcitabine Resistance | Cancer Model | Source |
|---|---|---|---|---|
| Glucose Metabolism (Glycolysis) | Increased glycolytic flux, leading to higher dCTP levels | Competitive inhibition of dFdCTP incorporation into DNA | Pancreatic Cancer | nih.gov |
| Glucose Metabolism (Glycolysis) | Increased expression of the M2 isoform of pyruvate kinase (PKM2) | Promotes resistance | Pancreatic Cancer | nih.gov |
| Lipid Metabolism | Increased Fatty Acid Synthase (FASN) | Inhibition of FASN increases sensitivity to gemcitabine | Pancreatic Cancer | nih.gov |
| General Metabolism | Enrichment of genes in OXPHOS and fatty acid metabolism | Associated with baseline and treatment-induced resistance | Pancreatic Cancer (Patient-Derived Xenografts) | nih.gov |
Contribution of Specific Intracellular Signaling Pathways
Intracellular signaling pathways are frequently dysregulated in cancer and play a pivotal role in mediating chemoresistance. Several key pathways have been identified that contribute to acquired resistance to gemcitabine triphosphate.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. spandidos-publications.com Its activation is a frequent event in gemcitabine-resistant cancers. nih.gov Studies in breast and pancreatic cancer have demonstrated that gemcitabine resistance is often mediated by the activation of the PI3K/Akt pathway. spandidos-publications.comnih.govnih.gov This activation is characterized by increased levels of phosphorylated Akt (p-Akt), which promotes cell proliferation and inhibits apoptosis. nih.gov The inhibition of the PI3K/Akt pathway has been shown to enhance gemcitabine-induced apoptosis in human pancreatic cancer cells, highlighting its role as a therapeutic target to overcome resistance. spandidos-publications.comjst.go.jp Interestingly, there appears to be negative feedback regulation between the PI3K/Akt pathway and other pathways like MEK/MAPK and mTOR, where inhibiting one can lead to the activation of the other. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade involved in cell growth and survival. biospace.comyoutube.com Its role in gemcitabine resistance is complex and can be context-dependent. In some models, activation of the MAPK pathway is associated with resistance. For example, in pancreatic cancer cells with a mesenchymal-like phenotype, gemcitabine resistance was associated with EMT-like changes mediated by the ERK-ZEB-1 pathway. nih.gov However, other research suggests that the p38/MK2 component of the MAPK pathway can mediate gemcitabine's efficacy, and its inhibition can lead to enhanced survival of cancer cells treated with gemcitabine. nih.gov This indicates that different branches of the MAPK pathway may have opposing effects on gemcitabine sensitivity.
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low-oxygen (hypoxic) conditions, which are common in solid tumors. nih.govnih.gov HIF-1α has been strongly implicated in gemcitabine resistance. High expression of HIF-1α is observed in gemcitabine-resistant pancreatic cancer cells. nih.goveurekaselect.com The activation of HIF-1α can be driven by upstream signaling pathways such as PI3K/Akt and MAPK. nih.gov A crucial mechanism by which HIF-1α confers resistance is through the metabolic reprogramming of cancer cells towards increased glycolysis. nih.gov Furthermore, HIF-1α is critically involved in mediating the epithelial-mesenchymal transition (EMT) phenotype associated with gemcitabine resistance. nih.goveurekaselect.com Targeting HIF-1α has been shown to partially reverse the EMT phenotype and could be an effective strategy to overcome resistance. nih.govnih.gov A positive feedback loop involving the long noncoding RNA HIF1A-AS1 and HIF1α has also been identified, which promotes gemcitabine resistance in pancreatic cancer. nih.gov
The Hedgehog (Hh) signaling pathway, essential during embryonic development, can be aberrantly activated in various cancers, contributing to tumorigenesis and chemoresistance. mdpi.comnih.gov Activation of the Hedgehog pathway, particularly through its downstream effectors, the Gli transcription factors, has been linked to gemcitabine resistance. nih.govnih.gov In urothelial carcinoma cells, gemcitabine treatment was found to induce a non-canonical, Gli-dependent activation of the Hedgehog pathway via the AKT/GSK3β axis. nih.govnih.gov This activation enhanced cell migration, invasion, and resistance to gemcitabine. nih.gov Similarly, in pancreatic cancer, Hedgehog signaling has been associated with the maintenance of a cancer stem-like phenotype, which is inherently resistant to chemotherapy. frontiersin.org Inhibition of the Hedgehog pathway, therefore, represents a promising strategy to sensitize cancer cells to gemcitabine. mdpi.comfrontiersin.org
| Pathway | Key Molecular Change | Effect on Gemcitabine Resistance | Cancer Model | Source |
|---|---|---|---|---|
| PI3K/Akt | Increased phosphorylation of Akt (p-Akt) | Promotes cell proliferation and survival, leading to resistance | Breast Cancer, Pancreatic Cancer | spandidos-publications.comnih.govnih.gov |
| MAPK | Activation of ERK-ZEB-1 pathway | Mediates EMT-like changes and resistance | Pancreatic Cancer | nih.gov |
| MAPK | Inhibition of p38/MK2 | Reduces DNA damage response and enhances survival | Pancreatic Cancer | nih.gov |
| HIF-1α | High expression of HIF-1α | Induces EMT and metabolic reprogramming, causing resistance | Pancreatic Cancer | nih.govnih.gov |
| Hedgehog | Activation of Gli2 transcription factor | Enhances migration, invasion, and resistance | Urothelial Carcinoma | nih.gov |
Impact of Cellular Processes on Resistance (e.g., Autophagy, Epithelial-to-Mesenchymal Transition)
Cellular processes such as autophagy and epithelial-to-mesenchymal transition (EMT) are fundamental to cell physiology and are often hijacked by cancer cells to promote survival and drug resistance.
Autophagy: Autophagy is a cellular recycling process that allows cells to survive under stress conditions, such as those induced by chemotherapy. aacrjournals.org In several cancer types, gemcitabine has been shown to induce autophagy, which acts as a protective mechanism, thereby impairing the drug's chemosensitivity. spandidos-publications.comnih.govencyclopedia.pub Inhibition of autophagy, for example by using the inhibitor 3-methyladenine (B1666300) (3-MA) or by knocking down essential autophagy genes like Atg7, can enhance gemcitabine-induced apoptosis and increase chemosensitivity in lung and pancreatic cancer cells. spandidos-publications.comnih.govoup.com In some contexts, gemcitabine's cytotoxicity is mediated through the promotion of apoptosis via an autophagy pathway involving the VMP1 protein, suggesting a complex, context-dependent role for autophagy. karger.com
Epithelial-to-Mesenchymal Transition (EMT): EMT is a developmental process where epithelial cells acquire mesenchymal, fibroblast-like properties, leading to increased motility and invasiveness. aacrjournals.orgmdpi.com There is a strong correlation between the EMT phenotype and resistance to gemcitabine. nih.gov Cancer cells that are resistant to gemcitabine often display mesenchymal characteristics, such as the loss of the epithelial marker E-cadherin and the gain of mesenchymal markers like vimentin. nih.govaacrjournals.orgaacrjournals.org This transition can be driven by various signaling pathways, including MAPK and HIF-1α, as mentioned previously. nih.govnih.gov The transcription factor ZEB-1, a key driver of EMT, has been shown to be inversely correlated with E-cadherin expression and directly linked to multi-drug resistance in pancreatic cancer. aacrjournals.org Reversing the EMT process, a phenomenon known as mesenchymal-to-epithelial transition (MET), can restore drug sensitivity, making EMT a critical target for overcoming gemcitabine resistance. mdpi.comaacrjournals.org
Genetic and Epigenetic Factors Influencing Cellular Resistance
Genetic and epigenetic factors are crucial in the development of cellular resistance to gemcitabine triphosphate. These factors can alter the expression of key proteins involved in drug metabolism, DNA repair, and apoptosis, thereby reducing the efficacy of the treatment.
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a significant role in regulating gene expression at the post-transcriptional level. researchgate.net They function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. aacrjournals.org Aberrant expression of miRNAs has been increasingly implicated in the development of chemoresistance, including resistance to gemcitabine. aacrjournals.org
Numerous studies have identified specific miRNAs that are differentially expressed in gemcitabine-resistant cancer cells compared to their sensitive counterparts. mdpi.com These miRNAs can influence a wide array of cellular processes that contribute to resistance, such as altering drug metabolism, modulating the expression of drug targets, and interfering with cellular stress responses and apoptotic pathways. researchgate.netnih.gov
Research in pancreatic ductal adenocarcinoma (PDAC) and other cancers has highlighted the complex interplay between miRNAs and gemcitabine resistance. For instance, in a study on urothelial carcinoma of the bladder cell lines, a panel of miRNAs including let-7b, let-7i, miR-138, and miR-1290 were found to be differentially expressed in gemcitabine-resistant cells. nih.gov Similarly, a study on pancreatic cancer cells identified 97 differentially expressed miRNAs in a gemcitabine-resistant cell line, with 65 being upregulated and 32 downregulated. mdpi.com
The mechanisms by which these miRNAs confer resistance are varied. For example, some miRNAs can target and suppress genes that are essential for gemcitabine's cytotoxic effects. Conversely, other miRNAs that promote cell survival and inhibit apoptosis may be upregulated in resistant cells. The following table summarizes key research findings on the role of specific miRNAs in gemcitabine resistance.
| miRNA | Change in Resistant Cells | Cancer Type | Mechanism of Resistance | Target Gene(s)/Pathway(s) | Reference(s) |
| miR-21 | Upregulated | Pancreatic Cancer | Promotes BCL-2 expression, leading to inhibition of apoptosis. | BCL-2 | nih.gov |
| miR-29a | Upregulated | Pancreatic Cancer | Induces resistance through the activation of the Wnt/β-catenin signaling pathway. | Wnt/β-catenin pathway | amanote.com |
| miR-34a | Downregulated | Pancreatic Cancer | Associated with increased tumor aggressiveness and poor prognosis. | Not specified | researchgate.net |
| miR-136-5p | Downregulated | Pancreatic Cancer | Downregulation leads to increased ZNF32 expression, promoting proliferation and metastasis. | ZNF32 | tandfonline.com |
| miR-200 family | Downregulated | Pancreatic Cancer | Involved in drug resistance by regulating epithelial-to-mesenchymal transition (EMT) and cell cycle-related proteins. | EMT-related genes | researchgate.net |
| let-7 family (let-7b, let-7i) | Upregulated | Bladder Cancer | Implicated in conferring resistance to gemcitabine. | Mucin-4 | nih.gov |
| miR-138 | Upregulated | Bladder Cancer | Involved in conferring resistance to gemcitabine. | Not specified | nih.gov |
| miR-1290 | Upregulated | Bladder Cancer | Implicated in conferring resistance to gemcitabine. | Mucin-4 | nih.gov |
| miR-10a | Upregulated | Pancreatic Cancer | Promotes gemcitabine resistance by targeting TFAP2C, leading to increased Snail1 expression and EMT induction. | TFAP2C | aacrjournals.org |
This table is interactive. Users can sort the columns to analyze the data.
The regulation of gemcitabine resistance by miRNAs is a complex network, with a single miRNA often capable of targeting multiple genes, and a single gene being regulated by multiple miRNAs. This complexity underscores the challenges in developing therapeutic strategies that target these pathways. However, the identification of these miRNA signatures provides potential biomarkers for predicting treatment response and novel targets for overcoming chemoresistance. mdpi.com
Beyond epigenetic regulation by miRNAs, changes in the expression of specific genes, particularly those encoding RNA-binding proteins, can significantly influence cellular resistance to gemcitabine triphosphate. One such critical protein is the Hu antigen R (HuR), an RNA-binding protein that is known to regulate gene expression post-transcriptionally. nih.govnih.gov
HuR functions by binding to AU- or U-rich elements in the 3'-untranslated regions (3'-UTRs) of target mRNAs, which can lead to their stabilization and/or modulated translation. aacrjournals.orgnih.gov While HuR is predominantly located in the nucleus, it can translocate to the cytoplasm in response to various cellular stresses, including exposure to chemotherapeutic agents. nih.gov In the cytoplasm, HuR can exert its regulatory effects on its target mRNAs.
A key mechanism by which HuR influences gemcitabine sensitivity is through its regulation of deoxycytidine kinase (dCK). nih.govnih.gov dCK is a crucial enzyme in the activation of gemcitabine. aacrjournals.org It catalyzes the initial phosphorylation of the prodrug gemcitabine to gemcitabine monophosphate, a rate-limiting step in its conversion to the active gemcitabine triphosphate. nih.gov
Research has demonstrated a direct link between HuR expression and dCK levels. nih.govtandfonline.com Studies in pancreatic cancer cells have shown that HuR binds to the mRNA of dCK, thereby stabilizing the transcript and leading to increased dCK protein expression. nih.govnih.gov Consequently, cancer cells with higher levels of cytoplasmic HuR tend to have elevated dCK levels, making them more sensitive to gemcitabine. nih.govtandfonline.com Conversely, silencing HuR expression results in reduced dCK protein levels and increased resistance to the drug. nih.gov
The clinical relevance of this has been highlighted in studies of pancreatic ductal adenocarcinoma (PDA) patients. In one study, a sevenfold increased risk of mortality was observed in patients with low cytoplasmic HuR levels compared to those with high levels following gemcitabine treatment. aacrjournals.orgnih.gov This suggests that the cytoplasmic level of HuR could serve as a predictive biomarker for the efficacy of gemcitabine therapy. tandfonline.com
The table below summarizes the key findings related to the role of HuR in gemcitabine efficacy.
| Factor | Change in Resistant Cells | Cancer Type | Mechanism of Action | Effect on Gemcitabine Efficacy | Reference(s) |
| HuR (cytoplasmic) | Low expression | Pancreatic Cancer | Decreased stabilization of dCK mRNA, leading to lower dCK protein levels. | Decreased efficacy (resistance) | aacrjournals.orgnih.govtandfonline.comnih.gov |
| HuR (cytoplasmic) | High expression | Pancreatic Cancer | Increased stabilization of dCK mRNA, leading to higher dCK protein levels. | Increased efficacy (sensitivity) | aacrjournals.orgnih.govtandfonline.comnih.gov |
| dCK | Low expression | Pancreatic Cancer | Reduced phosphorylation of gemcitabine to its active triphosphate form. | Decreased efficacy (resistance) | aacrjournals.orgnih.govtandfonline.comnih.gov |
This table is interactive. Users can sort the columns to analyze the data.
The regulation of dCK by HuR is a prime example of how gene expression changes at the post-transcriptional level can have a profound impact on the cellular response to chemotherapy. Understanding this and other gene expression alterations is crucial for developing strategies to overcome gemcitabine resistance and improve patient outcomes.
V. Advanced Analytical and Bioanalytical Methodologies for Gemcitabine Triphosphate Quantification in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of gemcitabine (B846) triphosphate from other cellular components and related metabolites. ajgreenchem.com Its high resolving power and sensitivity make it ideal for analyzing samples from in vitro and preclinical ex vivo studies.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of gemcitabine and its metabolites. ajgreenchem.com Methods coupled with ultraviolet (UV) detection offer a cost-effective and selective option for routine analysis. ajgreenchem.commdpi.com
Researchers have developed various isocratic and gradient-elution HPLC methods to quantify gemcitabine triphosphate in cancer cells. One isocratic method uses a simple setup with a single mechanical pump, which avoids the baseline drift often associated with gradient-elution systems. nih.gov This method can be run at ambient temperature with an anion-exchange column and UV detection at 254 nm. nih.govnih.gov It has demonstrated good separation of dFdCTP from other nucleoside triphosphates like ATP, CTP, UTP, and GTP. nih.gov The method is sensitive, with a lower detection limit of 20 pmol, and shows excellent linearity. nih.govnih.gov Its applicability has been proven in measuring dFdCTP concentrations in both cultured and primary leukemia cells. nih.govnih.gov Furthermore, this HPLC approach can simultaneously determine dFdCTP and cytarabine (B982) triphosphate, another deoxycytidine analog. nih.gov
Validation of HPLC methods according to international guidelines ensures their specificity, accuracy, precision, and robustness for quantitative analysis. rjptonline.org A typical reversed-phase HPLC (RP-HPLC) method might use a C18 column with a mobile phase consisting of a water:acetonitrile (B52724) mixture, with pH adjusted using an acid like orthophosphoric acid. rjptonline.org
| Method Type | Column | Mobile Phase | Flow Rate | Detection | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|---|
| Isocratic Anion-Exchange | TSK gel DEAE-2SW (250 mm × 4.6 mm, 5 µm) | 0.06 M Na₂HPO₄ (pH 6.9) with 20% acetonitrile | 0.7 mL/min | UV at 254 nm | 20 pmol | nih.govnih.gov |
| Reversed-Phase | Inertsil ODS-3V (250mm x 4.6mm; 5µm) | Water: Acetonitrile (90:10; pH 3.5) | 1.0 mL/min | UV at 270 nm | 20 ng/mL (for Gemcitabine) | rjptonline.org |
| Reversed-Phase | Not Specified | Sodium phosphate (B84403) buffer and methanol | Not Specified | UV | 0.166 µM (for Gemcitabine) | mdpi.com |
For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique can simultaneously quantify gemcitabine, its inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU), and the active triphosphate form (dFdCTP) from minimal amounts of tissue. nih.govnih.gov
A significant advantage of LC-MS/MS is its high sensitivity, allowing for the analysis of small samples, such as 10 mg of tumor tissue, which is beneficial for sparing tissue for other pharmacodynamic assays. nih.govnih.gov One novel LC-MS/MS protocol utilizes a porous graphitic carbon column for the separation of the analytes. nih.gov This method achieved a sensitivity for dFdCTP of 0.2 ng/mg of tissue. nih.govresearchgate.net
Another sensitive assay for dFdCTP in human peripheral blood mononuclear cells (PBMCs) is based on weak anion-exchange liquid chromatography coupled with tandem mass spectrometry. nih.govcapes.gov.br This method was validated with a lower limit of quantification (LLOQ) of 1 ng/mL, which corresponds to 94 fmol per 10^6 cells. nih.gov This level of sensitivity is approximately 200-fold greater than previously available methods, making it highly suitable for determining pharmacokinetic-pharmacodynamic relationships. nih.gov
Validation of these assays, following FDA guidelines, typically assesses linearity, precision, accuracy, recovery, and matrix effects. nih.gov For instance, one study reported intra-assay precision with a coefficient of variation (%CV) of less than 6% and accuracy values between 91.7% and 103.9% for all analytes in tumor tissue homogenate. nih.gov
| Matrix | Chromatography | LLOQ | Calibration Range (dFdCTP) | Internal Standard Example | Reference |
|---|---|---|---|---|---|
| Pancreatic Tumour Tissue | Porous Graphitic Carbon Column | 0.2 ng/mg tissue | 0.2–50 ng/mg tissue | ¹³C₉, ¹⁵N₃-cytidine triphosphate | nih.govnih.gov |
| Human PBMCs | Weak Anion-Exchange | 1 ng/mL (94 fmol/10⁶ cells) | 1 ng/mL - 25 ng/mL | Not Specified | nih.gov |
| Human Plasma | UPLC BEH C18 (1.7 µm) | 20 ng/mL (for Gemcitabine) | 20-5000 ng/mL (for Gemcitabine) | Not Specified | researchgate.net |
Spectroscopic Techniques for Detection and Characterization
Spectroscopic methods provide valuable information on the structure and concentration of fluorinated compounds and are often used alongside chromatographic techniques.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful, non-invasive technique for detecting and quantifying fluorine-containing drugs like gemcitabine and its metabolites. springermedizin.de The natural fluorine nucleus (¹⁹F) has favorable properties for NMR, including 100% natural abundance, high sensitivity (83% of protons), and a wide chemical shift range, which allows for clear distinction between the parent drug and its metabolites. springermedizin.de
¹⁹F NMR has been successfully used to distinguish and quantify gemcitabine, dFdU, and dFdCTP in tumor homogenates from preclinical models. nih.govnih.gov This technique offers a unique way to observe drug pharmacokinetics and metabolism in ex vivo tissue samples. nih.gov However, a significant limitation of ¹⁹F NMR is its lower sensitivity compared to LC-MS/MS, often requiring larger tissue samples (e.g., at least 100 mg) and long acquisition times (e.g., nearly 2 hours per sample). nih.govnih.govresearchgate.net These factors can make it impractical for high-throughput analysis in large pharmacokinetic studies or clinical trials. nih.govnih.gov Despite these limitations, ¹⁹F NMR remains a valuable tool for providing structural information and can be used to complement more sensitive methods like LC-MS/MS. ajgreenchem.comnih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique can be used to identify the presence of certain functional groups in a molecule.
In the context of gemcitabine, FT-IR has been used to confirm the successful loading of the drug into nanocarriers like zeolitic imidazole (B134444) frameworks. researchgate.net The FT-IR spectrum of gemcitabine shows characteristic peaks corresponding to its molecular structure. By comparing the spectrum of the drug-loaded nanocarrier to the spectra of the empty carrier and the pure drug, researchers can confirm the presence of gemcitabine. researchgate.net While not a primary quantitative method for biological samples like HPLC or LC-MS/MS, FT-IR is a useful tool for the physicochemical characterization of drug formulations.
Methodological Considerations for Quantification in In Vitro and Preclinical Ex Vivo Samples
Quantifying gemcitabine triphosphate in biological samples requires careful consideration of the sample preparation and analytical methodology to ensure accurate and reproducible results.
For in vitro studies using cancer cell lines, a key step is the extraction of the acid-soluble fraction containing nucleotides. nih.gov The developed analytical method must be able to separate dFdCTP from high endogenous levels of other nucleoside triphosphates. nih.gov Isocratic HPLC methods have proven effective for this purpose in cultured or primary leukemic cells treated with gemcitabine. nih.gov
In preclinical ex vivo samples, such as tumor tissue from animal models, sample processing is critical. nih.gov A minimum amount of tissue is required, which varies by analytical method; highly sensitive LC-MS/MS protocols can use as little as 10 mg of tissue, whereas ¹⁹F NMR may require 100 mg or more. nih.govnih.gov Homogenization of the tissue is performed, often in an ice-cold solution like acetonitrile, to extract the analytes. nih.gov To prevent the metabolic degradation of gemcitabine by the enzyme cytidine (B196190) deaminase during sample processing, an inhibitor such as tetrahydrouridine (B1681287) is typically included in the homogenization buffer. nih.govresearchgate.net
Matrix effects are another important consideration in bioanalysis, especially with LC-MS/MS. These effects, caused by other components in the sample matrix that can enhance or suppress the analyte signal, must be assessed during method validation. nih.gov For example, one study found signal reduction for dFdU and enhancement for gemcitabine and dFdCTP in tumor homogenate, highlighting the need for appropriate internal standards and calibration curves prepared in the same matrix as the samples. nih.gov The stability of the analytes in the biological matrix under various conditions (e.g., bench-top, freeze-thaw cycles) must also be thoroughly evaluated to ensure the integrity of the results. ijnrd.org
Finally, the choice of analytical method often involves a trade-off between sensitivity, throughput, and the type of information required. While ¹⁹F NMR provides structural confirmation and can distinguish metabolites, its low throughput makes it less suitable for large studies. nih.gov In contrast, LC-MS/MS offers high sensitivity and throughput, making it the preferred method for detailed pharmacokinetic analyses in preclinical research. nih.govnih.gov
Sample Preparation Techniques (e.g., Tissue Homogenates, Cell Lysates)
The accurate quantification of intracellular metabolites like gemcitabine triphosphate necessitates robust sample preparation methods to extract the analyte from its biological environment and remove interfering substances. The choice of technique depends on the sample type, with tissue homogenates and cell lysates being the most common for research purposes.
For tissue analysis, a key step involves homogenization to break down the tissue structure and release the intracellular contents. A validated method for quantifying gemcitabine and its metabolites in tumor tissue involves homogenizing a minimum of 10 mg of tissue in ice-cold acetonitrile (50% v/v). nih.gov This process is often performed using a specialized tissue homogenizer. nih.gov To prevent the deamination of gemcitabine to its less active metabolite, 2′,2′-difluorodeoxyuridine (dFdU), an inhibitor like tetrahydrouridine is frequently added to the extraction solution. nih.gov Following homogenization, a protein precipitation step, typically involving the addition of more ice-cold acetonitrile, is used to remove larger molecules. nih.gov Internal standards, such as isotopically labeled cytidine triphosphate, are added to account for variability during sample processing and analysis. nih.gov
For cultured cells, the process begins with creating cell lysates. This can be achieved through various means, including single protein precipitation steps or the use of specific lysis buffers. nih.govnih.gov For instance, radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease inhibitors, can be used to lyse cells for subsequent protein analysis and metabolite quantification. nih.gov After lysing the cells, centrifugation is performed to separate the soluble intracellular components from cell debris, and the resulting supernatant containing the analyte of interest is collected for analysis. nih.gov
Interactive Table: Sample Preparation Techniques
| Sample Type | Key Preparation Steps | Reagents/Tools | Reference |
|---|---|---|---|
| Tumor Tissue | Homogenization, Protein Precipitation | Tissue homogenizer, Ice-cold acetonitrile, Tetrahydrouridine, Internal Standards | nih.gov |
| Cultured Cells | Cell Lysis, Centrifugation | Lysis buffers (e.g., RIPA), Protease inhibitors, Centrifuge | nih.gov |
Interference from Endogenous Deoxynucleotide Triphosphates
A significant analytical challenge in the quantification of gemcitabine triphosphate (dFdCTP) is the potential for interference from structurally similar endogenous deoxynucleotide triphosphates (dNTPs), such as deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). nih.govmedscape.com Since dFdCTP acts as an analog of dCTP, their chemical similarities can complicate assays that are not sufficiently specific. medscape.com
One study highlighted this issue in the context of a DNA polymerase elongation assay, where the presence of dFdCTP was found to significantly affect the measurement of natural dNTP pools. nih.gov For example, dFdCTP concentrations of 10 pmol or more increased the measured signal for dATP, while concentrations of 0.1 pmol and higher inflated the signal for dGTP. nih.gov This demonstrates that dFdCTP can be mistakenly recognized by the DNA polymerase, leading to inaccurate quantification of the endogenous dNTPs. nih.gov The study concluded that while dFdCTP interferes with these measurements, the effect could be controlled by adding similar amounts of dFdCTP to each standard in the calibration curve. nih.gov
To overcome this challenge, modern bioanalytical methods rely on powerful separation techniques. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), provides the necessary specificity to resolve dFdCTP from endogenous nucleotides. nih.govnih.gov For example, methods using anion-exchange columns or porous graphitic carbon columns have been developed to effectively separate dFdCTP from other nucleoside triphosphates, ensuring that the quantification is specific and accurate. nih.govnih.govnih.gov
Development and Validation of Research Assays for Metabolite Analysis
The development of a reliable research assay for quantifying metabolites like gemcitabine triphosphate is a meticulous process that culminates in rigorous validation to ensure the data generated is accurate and reproducible. The validation process is often guided by regulatory standards, such as the ICH guidelines, and assesses several key performance characteristics. nih.govrjptonline.org
Assay development typically involves optimizing chromatographic conditions to achieve adequate separation of the analyte from other cellular components and potential interferents. For dFdCTP, this has been accomplished using techniques like isocratic-elution HPLC with an anion-exchange column or LC-MS/MS with a porous graphitic carbon column. nih.govnih.gov The selection of the mobile phase, flow rate, and detection wavelength are all critical parameters that are fine-tuned during development. iosrjournals.org
Once a method is developed, it undergoes validation, which includes the following parameters:
Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by showing no significant interference from endogenous compounds at the retention time of the analyte. nih.goviosrjournals.org
Linearity: The assay should produce results that are directly proportional to the concentration of the analyte within a given range. This is confirmed by analyzing a series of standards and demonstrating a high correlation coefficient (r²), typically ≥0.99. iosrjournals.orgresearchgate.net An LC-MS/MS method for dFdCTP in tumor tissue demonstrated linearity in the calibration range of 0.2 to 50 ng/mg. nih.gov
Accuracy: This measures the closeness of the determined value to the true value. It is often assessed by calculating the percent recovery of a known amount of analyte spiked into the biological matrix. iosrjournals.org Recoveries for gemcitabine and its metabolites from tumor tissue have been reported to be greater than 90%. nih.gov
Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), with results expressed as the relative standard deviation (%RSD), which should typically be below 2.0%. nih.goviosrjournals.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with accuracy, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For dFdCTP, a sensitive LC-MS/MS method achieved a sensitivity of 0.2 ng/mg of tissue, while an HPLC method reported a lower detection limit of 20 pmol. nih.govnih.gov
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, -20°C) is evaluated to ensure that the sample integrity is maintained from collection through analysis. nih.govnih.gov
Interactive Table: Validation Parameters for Gemcitabine Metabolite Assays
| Validation Parameter | Description | Example Acceptance Criteria/Finding | Reference |
|---|---|---|---|
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 | iosrjournals.org |
| Accuracy | Closeness of measured value to true value. | Recovery > 90% | nih.gov |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (%RSD) < 2.0% | nih.goviosrjournals.org |
| Limit of Quantification (LOQ) | Lowest concentration measured with accuracy/precision. | 0.2 ng/mg tissue for dFdCTP | nih.gov |
| Specificity | Ability to measure analyte without interference. | No interfering peaks at analyte retention time. | iosrjournals.org |
Q & A
Q. What are the key methodological considerations for synthesizing gemcitabine triphosphate ditriethylamine (dFdCTP) with high purity?
The synthesis of dFdCTP involves phosphorylation of gemcitabine hydrochloride using phosphorous oxychloride (POCl₃) in the presence of trimethyl phosphate, followed by neutralization with triethylamine to form the ditriethylamine salt. Critical steps include maintaining reaction temperatures at 5°C during phosphorylation to prevent degradation and using HPLC for real-time monitoring of reaction progress . Post-synthesis, purification via ion-exchange chromatography is essential to remove residual triethylammonium chloride and unreacted intermediates.
Q. How can researchers ensure batch-to-batch consistency of dFdCTP in preclinical studies?
Batch variability in salt content, impurities, and solubility can arise due to differences in synthesis conditions or purification protocols. To minimize variability:
- Perform peptide content analysis (e.g., mass spectrometry) to confirm stoichiometry.
- Use standardized HPLC protocols (e.g., ion-pair chromatography) to quantify triphosphate integrity.
- Pre-treat batches with chelating agents (e.g., EDTA) to stabilize dFdCTP in solution .
Q. What in vitro models are suitable for assessing dFdCTP uptake and intracellular pharmacokinetics?
Peripheral blood mononuclear cells (PBMCs) are widely used to measure dFdCTP accumulation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For solid tumors, 3D spheroid models or ex vivo tumor slices can mimic tissue penetration dynamics. Key parameters include incubation time (≥4 hours for steady-state concentrations) and correction for extracellular matrix binding using ultrafiltration .
Advanced Research Questions
Q. How can semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models improve dose optimization of dFdCTP in pediatric brain tumors?
Integrate murine PK data (plasma and brain concentrations) with pharmacodynamic markers like γ-H2AX (DNA damage) and caspase-3 activation (apoptosis). Use nonlinear mixed-effects modeling (NONMEM) to account for saturable transport across the blood-brain barrier and inter-individual variability in deoxycytidine kinase activity. Validate the model with clinical trial data linking PBMC dFdCTP levels to tumor response metrics (e.g., RECIST criteria) .
Q. What experimental strategies address contradictions in dFdCTP’s metabolic interactions with deoxyribonucleotide pools?
Conflicting reports on dFdCTP’s competition with dCTP for DNA incorporation necessitate dual-isotope tracing (³H-dCTP vs. ¹⁴C-dFdCTP) in synchronized S-phase cells. Simultaneously measure ribonucleotide reductase inhibition via dFdCDP using enzymatic assays (e.g., spectrophotometric monitoring of CDP reduction). Normalize data to dNTP pool sizes quantified by LC-MS/MS .
Q. How can translational models bridge gaps between in vitro dFdCTP efficacy and clinical outcomes in heterogeneous tumors?
Develop a multi-scale model incorporating:
- Tumor microenvironment factors (e.g., hypoxia-modulated deoxycytidine deaminase activity).
- Patient-derived xenograft (PDX) data on dFdCTP retention.
- Clinical imaging biomarkers (e.g., ¹⁸F-FDG PET for metabolic response). Use Bayesian hierarchical modeling to predict inter-tumor variability in drug sensitivity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
